Egfr/her2/TS-IN-1 is a 2-amino-5-cyanopyrimidine derivative that functions as a multi-kinase inhibitor. Unlike common in-class substitutes, it was designed to simultaneously inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS). [1] This triple-action profile provides a distinct biochemical footprint compared to inhibitors that target only the EGFR/HER2 pathways, making it a specialized tool for investigating synergistic anticancer effects and mechanisms of drug resistance.
Selecting a kinase inhibitor based solely on its primary target (e.g., EGFR or HER2) is insufficient for reproducible and mechanistically clear research. Standard dual EGFR/HER2 inhibitors like Lapatinib, or EGFR-specific inhibitors like Gefitinib, lack the thymidylate synthase (TS) inhibition that is integral to the activity of Egfr/her2/TS-IN-1. [1] This additional mechanism can lead to significant differences in cellular outcomes, particularly in cancer models that are not solely dependent on EGFR/HER2 signaling for proliferation. Substituting Egfr/her2/TS-IN-1 with a standard inhibitor would mean abandoning the multi-pathway approach, potentially leading to failed experiments in cell lines where TS is a critical driver of survival.
In direct head-to-head enzymatic assays, Egfr/her2/TS-IN-1 (compound 4d) demonstrated a unique triple-inhibitor profile. While the established dual inhibitor Lapatinib potently inhibits EGFR and HER2, it shows no activity against thymidylate synthase (TS). Similarly, the EGFR inhibitor Gefitinib is inactive against TS. [1] Egfr/her2/TS-IN-1 is the only compound of the three that inhibits all three enzymes in the sub-micromolar range, establishing a distinct mechanistic footprint. [1]
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | EGFR: 0.203 µM, HER2: 0.088 µM, TS: 0.168 µM |
| Comparator Or Baseline | Lapatinib (EGFR: 0.011 µM, HER2: 0.013 µM, TS: >50 µM); Gefitinib (EGFR: 0.021 µM, HER2: 2.13 µM, TS: >50 µM) |
| Quantified Difference | Qualitatively unique; inhibits TS while Lapatinib and Gefitinib do not (>297-fold difference in TS activity). |
| Conditions | In vitro cell-free enzymatic assays. |
This evidence justifies procurement for studies requiring simultaneous inhibition of growth factor pathways (EGFR/HER2) and DNA synthesis (TS), a strategy not possible with common substitutes.
The integrated TS inhibition translates to a broader spectrum of antiproliferative activity. In A549 lung cancer cells, which are resistant to both Lapatinib and Gefitinib (IC50 > 10 µM), Egfr/her2/TS-IN-1 shows potent growth inhibition with an IC50 of 1.25 µM. [1] Similarly, in the MCF7 breast cancer cell line, Egfr/her2/TS-IN-1 is over 6-fold more potent than Gefitinib and significantly more active than Lapatinib. [1]
| Evidence Dimension | Antiproliferative Activity (IC50) in A549 cells |
| Target Compound Data | 1.25 µM |
| Comparator Or Baseline | Lapatinib: >10 µM; Gefitinib: >10 µM |
| Quantified Difference | >8-fold more potent than Lapatinib or Gefitinib. |
| Conditions | Cell viability assay on A549 human lung carcinoma cell line. |
This justifies selection for screening or mechanistic studies in cancer models where standard EGFR/HER2 inhibitors fail, expanding its utility beyond HER2-amplified or EGFR-mutant contexts.
In the HER2-overexpressing SK-BR-3 breast cancer cell line, a model system where HER2 signaling is a primary driver of proliferation, Egfr/her2/TS-IN-1 demonstrates potent antiproliferative activity (IC50: 0.65 µM). [1] While the benchmark dual inhibitor Lapatinib is more potent in this specific context (IC50: 0.08 µM), the sub-micromolar activity of Egfr/her2/TS-IN-1 confirms its effectiveness against HER2-driven cancer cells, offering an alternative mechanistic tool. [1]
| Evidence Dimension | Antiproliferative Activity (IC50) in SK-BR-3 cells |
| Target Compound Data | 0.65 µM |
| Comparator Or Baseline | Lapatinib: 0.08 µM |
| Quantified Difference | Lapatinib is 8.1-fold more potent in this specific HER2-addicted cell line. |
| Conditions | Cell viability assay on SK-BR-3 human breast cancer cell line. |
This confirms the compound's relevance for use in HER2-positive models while its distinct triple-inhibition profile provides a rationale for its use in studies exploring resistance to more selective agents like Lapatinib.
For researchers studying cancers with active EGFR or HER2 signaling, this compound allows for the simultaneous blockade of the receptor tyrosine kinase pathway and the DNA synthesis pathway (via TS), a dual-pronged attack that cannot be achieved with single-pathway inhibitors like Lapatinib or Gefitinib. [1]
Given its potent activity in A549 cells, which are resistant to standard EGFR inhibitors, this compound is a suitable tool for exploring alternative therapeutic strategies or mechanisms of resistance in NSCLC models that are not driven by classic activating EGFR mutations. [1]
The compound's efficacy in cell lines like MCF7, where targeted EGFR/HER2 inhibitors are largely inactive, makes it a valuable agent for screening against a broader panel of cancers to identify tumors susceptible to combined TS and growth factor receptor inhibition. [1]